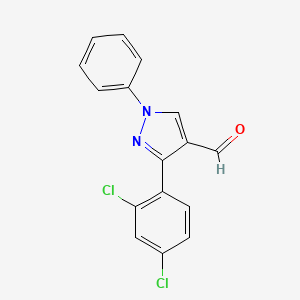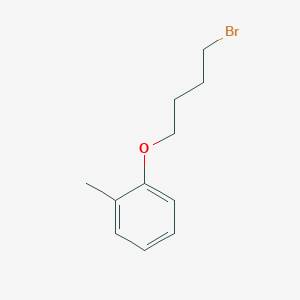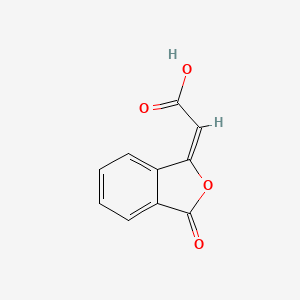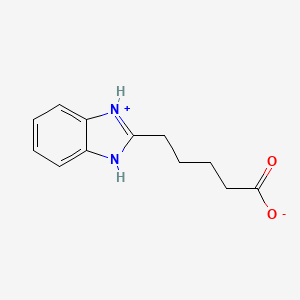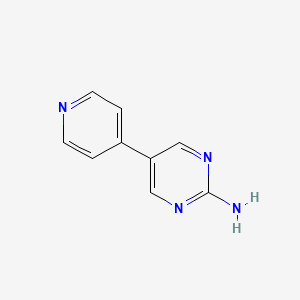
5-(Pyridin-4-yl)pyrimidin-2-amine
Descripción general
Descripción
5-(Pyridin-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-4-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-4-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Metabolism and Disposition : In a study by Lindgren et al. (2013), the biotransformation of β-secretase inhibitors, closely related to 5-(Pyridin-4-yl)pyrimidin-2-amine, was investigated. These compounds showed significant metabolism, including ring contraction and N-oxidation, providing insights into the metabolic fate of aryl-pyrimidine-containing compounds (Lindgren et al., 2013).
Tetrahedron : Čikotienė et al. (2007) explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, which are structurally similar to 5-(Pyridin-4-yl)pyrimidin-2-amine. This study provided insights into the chemical behavior of pyrimidine derivatives (Čikotienė et al., 2007).
Journal of Chemistry : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts, including derivatives of 5-(Pyridin-4-yl)pyrimidin-2-amine, and evaluated their in vitro antibacterial and antifungal activities. These compounds exhibited promising antimicrobial properties (Mallikarjunaswamy et al., 2013).
Acta Chimica Slovenica : Svete et al. (2015) described the synthesis of various ethan-1-amines derived from (S)-N-Boc-alanine, including (S)-1-(pyrimidin-4-yl)ethan-1-amines. These studies are relevant for the development of novel compounds with potential pharmaceutical applications (Svete et al., 2015).
Polycyclic Aromatic Compounds : Afrough et al. (2019) conducted a study on the synthesis and antibacterial evaluation of novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which are related to 5-(Pyridin-4-yl)pyrimidin-2-amine. These compounds showed moderate antibacterial activity (Afrough et al., 2019).
Journal of Medicinal Chemistry : Gunaga et al. (2017) described the optimization of phenyl quinazoline series leading to a clinical candidate for the treatment of atrial fibrillation. This research involved derivatives of 5-(Pyridin-4-yl)pyrimidin-2-amine, showing its relevance in cardiovascular therapeutic research (Gunaga et al., 2017).
Propiedades
IUPAC Name |
5-pyridin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHIOHCNOLTWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




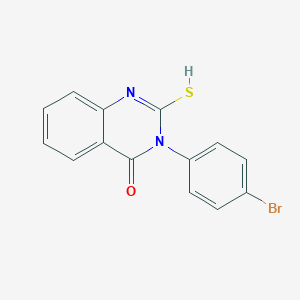
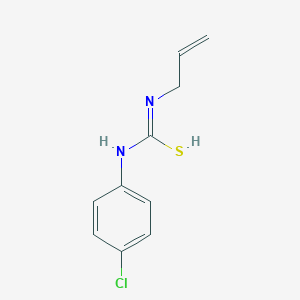
![(2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7761156.png)


![2-Butanone, 1-[(1,1-dimethylethyl)amino]-3,3-dimethyl-](/img/structure/B7761169.png)
